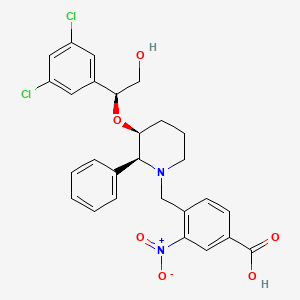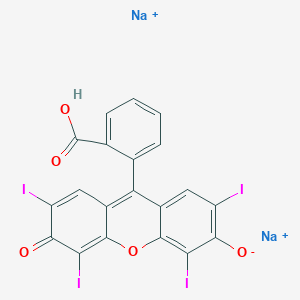
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is often used as a dye and has applications in various scientific fields due to its distinct molecular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate typically involves the iodination of a xanthene derivative. The process begins with the preparation of the xanthene core, followed by the introduction of iodine atoms at specific positions on the molecule. The carboxyphenyl group is then added to complete the synthesis. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of the iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the carboxyphenyl group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order iodinated derivatives, while reduction could produce deiodinated compounds.
科学的研究の応用
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a fluorescent marker in cellular imaging and molecular biology experiments.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
作用機序
The mechanism by which Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, leading to fluorescence. This property is exploited in various imaging techniques. The molecular targets and pathways involved include binding to specific proteins or nucleic acids, allowing for visualization of cellular structures and processes.
類似化合物との比較
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate can be compared to other xanthene-based dyes, such as:
Fluorescein: Similar in structure but lacks the iodine atoms, resulting in different fluorescence properties.
Eosin: Contains bromine atoms instead of iodine, used in histology for staining tissues.
Rhodamine: Another xanthene dye with different substituents, used in various fluorescence applications.
The uniqueness of this compound lies in its tetraiodinated structure, which imparts distinct optical properties and makes it suitable for specific scientific and industrial applications.
特性
分子式 |
C20H7I4Na2O5+ |
|---|---|
分子量 |
880.9 g/mol |
IUPAC名 |
disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-1 |
InChIキー |
IINNWAYUJNWZRM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
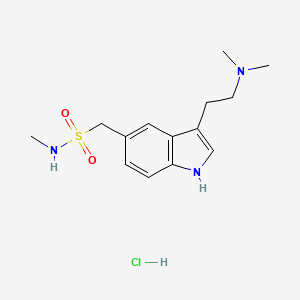


![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)

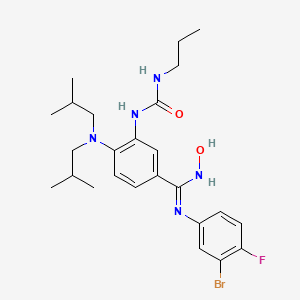
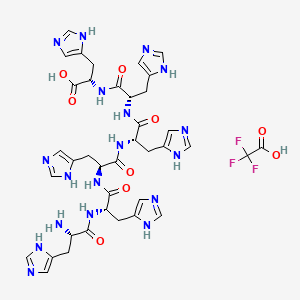
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
